molecular formula C14H23NO3 B2799605 tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate CAS No. 1440962-35-5

tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate

Cat. No.: B2799605
CAS No.: 1440962-35-5
M. Wt: 253.342
InChI Key: SPZQOGMHBFODOY-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate (CAS 1440962-35-5) is a high-purity spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a carbamate-protected amine and a ketone group on a spiro[3.5]nonane scaffold, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C14H23NO3 with a molecular weight of 253.34 g/mol . The spirocyclic core, characterized by two rings connected through a single carbon atom, introduces structural rigidity and three-dimensionality, which are valuable properties in the design of pharmaceutical agents . As a key synthetic intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions; it may be harmful if swallowed and cause skin and eye irritation . It is recommended to store the product at -20°C .

Properties

IUPAC Name

tert-butyl N-(2-oxospiro[3.5]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZQOGMHBFODOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440962-35-5
Record name tert-butyl N-{2-oxospiro[3.5]nonan-7-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds .

Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate can be contextualized against related spirocyclic carbamates, as outlined below:

Structural Analogues and Similarity Scores

Compound Name CAS Number Similarity Score Key Structural Differences Molecular Formula Molecular Weight (g/mol)
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 163271-08-7 0.92 Amino substituent at position 2 vs. oxo group C₁₃H₂₄N₂O₂ 240.34
tert-Butyl (S)-(2-oxooxetan-3-yl)carbamate 126330-77-6 0.53 Oxetane ring (3-membered) vs. spiro[3.5]nonane C₈H₁₃NO₃ 171.19
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 N/A Cyano group at position 2 vs. oxo group C₁₃H₂₀N₂O₂ 236.31
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 N/A Additional nitrogen in diazaspiro system C₁₂H₂₀N₂O₃ 240.30

Key Observations:

  • Higher Similarity Compounds (e.g., CAS 163271-08-7, similarity 0.92) retain the spiro[3.5]nonane core but replace the oxo group with an amino moiety. This substitution enhances nucleophilicity, making such derivatives more reactive in coupling reactions .
  • Lower Similarity Compounds (e.g., CAS 126330-77-6) deviate significantly in ring size and substituent positioning, reducing their utility as direct synthetic analogues .

Q & A

Q. What are the common synthetic routes for tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate?

The synthesis typically involves coupling a spirocyclic ketone precursor with tert-butyl carbamate under basic conditions. Sodium hydride or potassium carbonate in tetrahydrofuran (THF) is often used to deprotonate the amine, enabling nucleophilic attack on the carbamate carbonyl. Reaction optimization focuses on controlling steric hindrance from the spirocyclic system and ensuring regioselectivity at the 7-position . Post-synthesis purification may require chromatography or recrystallization due to the compound’s sensitivity to hydrolysis.

Q. How is the spirocyclic structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, leveraging intensity data to resolve bond lengths, angles, and ring conformations . Complementary techniques include 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify carbamate NH (δ\delta ~5.5 ppm) and sp3^3 carbons in the spiro ring (δ\delta ~25–35 ppm). IR spectroscopy confirms the carbonyl stretch (νC=O\nu_{\text{C=O}} ~1680–1720 cm1^{-1}) .

Q. What are the key reactivity patterns of this compound?

The carbamate group is susceptible to acidic or basic hydrolysis, yielding the corresponding amine. The spirocyclic ketone can undergo nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH4_4) to form alcohols. Steric hindrance from the tert-butyl group may slow reactions at the carbamate nitrogen. Oxidation of the spirocyclic system is less common due to ring strain but can occur under strong oxidizing conditions (e.g., KMnO4_4) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, given its spirocyclic chirality?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during the spirocyclization step. Computational modeling (DFT studies) aids in predicting transition states and optimizing ligand-substrate interactions. For example, introducing a chiral auxiliary at the 7-position prior to carbamate formation can bias the spiro ring’s conformation . Resolution via chiral HPLC or enzymatic kinetic resolution may be required post-synthesis.

Q. How do contradictory NMR data arise in structural characterization, and how are they resolved?

Dynamic effects (e.g., ring puckering in the spiro system) can cause signal splitting or broadening in NMR. Variable-temperature NMR (40C-40^\circ\text{C} to 25C25^\circ\text{C}) can "freeze" conformers, revealing hidden couplings. For example, diastereotopic protons in the spiro ring may appear as a singlet at room temperature but split into distinct signals at lower temperatures . Cross-validation with X-ray data and computational NMR prediction tools (e.g., ACD/Labs) is critical.

Q. What computational methods are effective for predicting the biological activity of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzyme active sites (e.g., proteases or kinases). Pharmacophore mapping identifies critical features like the carbamate’s hydrogen-bonding capacity and the spiro ring’s hydrophobic surface. MD simulations (>100 ns) assess binding stability and conformational flexibility. Comparative studies with analogs (e.g., tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate) highlight structure-activity relationships (SAR) .

Q. How does the spiro[3.5]nonane system influence physicochemical properties compared to non-spiro analogs?

The spiro architecture increases molecular rigidity, reducing entropy penalties upon binding to biological targets. This enhances binding affinity (lower KdK_d) but may reduce solubility. LogP calculations (e.g., XLogP3) show higher hydrophobicity (~2.5–3.0) compared to linear carbamates. Ring strain in the spiro system (~5 kcal/mol) can be quantified via DFT calculations, influencing reactivity and stability .

Methodological Considerations

Q. What strategies mitigate steric hindrance during functionalization of the carbamate group?

  • Use bulky protecting groups (e.g., Boc) to shield reactive sites during synthesis.
  • Employ microwave-assisted synthesis to overcome kinetic barriers.
  • Opt for low-temperature conditions (−78°C) to favor thermodynamic control over sterically crowded transition states .

Q. How are stability issues addressed in long-term storage?

Store under inert atmosphere (Ar/N2_2) at −20°C to prevent hydrolysis. Lyophilization improves stability for biological assays. Regular HPLC-MS monitoring detects degradation products (e.g., free amine from carbamate cleavage) .

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